molecular formula C8H12ClN3 B14859130 (4-Chloro-6-isopropylpyrimidin-2-YL)methanamine CAS No. 944903-83-7

(4-Chloro-6-isopropylpyrimidin-2-YL)methanamine

Cat. No.: B14859130
CAS No.: 944903-83-7
M. Wt: 185.65 g/mol
InChI Key: CMERVYCQHVZTKB-UHFFFAOYSA-N
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Description

(4-Chloro-6-isopropylpyrimidin-2-YL)methanamine is a chemical compound with the molecular formula C8H12ClN3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-Chloro-6-isopropylpyrimidin-2-YL)methanamine typically involves the reaction of 4-chloro-6-isopropylpyrimidine with methanamine under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and functional group tolerance .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process would be optimized for yield and purity, often involving multiple steps including purification through column chromatography and recrystallization .

Chemical Reactions Analysis

Types of Reactions: (4-Chloro-6-isopropylpyrimidin-2-YL)methanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction could produce various amine derivatives .

Scientific Research Applications

(4-Chloro-6-isopropylpyrimidin-2-YL)methanamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: It is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (4-Chloro-6-isopropylpyrimidin-2-YL)methanamine involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting certain enzymes or interfering with cellular pathways. For example, pyrimidine derivatives are known to inhibit mitochondrial complex I electron transport, affecting cellular respiration and energy production .

Comparison with Similar Compounds

Comparison: (4-Chloro-6-isopropylpyrimidin-2-YL)methanamine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific applications .

Properties

CAS No.

944903-83-7

Molecular Formula

C8H12ClN3

Molecular Weight

185.65 g/mol

IUPAC Name

(4-chloro-6-propan-2-ylpyrimidin-2-yl)methanamine

InChI

InChI=1S/C8H12ClN3/c1-5(2)6-3-7(9)12-8(4-10)11-6/h3,5H,4,10H2,1-2H3

InChI Key

CMERVYCQHVZTKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=NC(=N1)CN)Cl

Origin of Product

United States

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